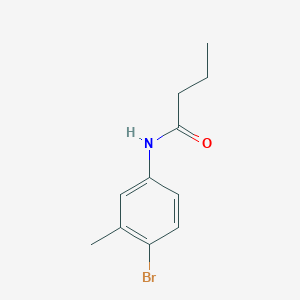
N-(2-sec-butylphenyl)-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-4-chlorobenzenesulfonamide (known as NSC-741909) is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been studied for its potential use in cancer treatment.
Wirkmechanismus
The exact mechanism of action of NSC-741909 is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
NSC-741909 has been shown to have various biochemical and physiological effects on cancer cells. It has been found to decrease the expression of certain proteins involved in cell cycle regulation and increase the expression of proteins involved in apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
NSC-741909 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer activity in vitro. However, its effectiveness in vivo has not been extensively studied, and its potential toxicity and side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on NSC-741909. One potential avenue of investigation is to explore its effectiveness in combination with other anti-cancer agents. Another potential area of study is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders or infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
NSC-741909 can be synthesized using a multi-step process involving the reaction of 2-sec-butylphenol with chlorosulfonic acid, followed by reaction with sodium hydroxide and 4-chlorobenzenesulfonyl chloride. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
NSC-741909 has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis (programmed cell death) in these cancer cells.
Eigenschaften
Molekularformel |
C16H18ClNO2S |
|---|---|
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-12(2)15-6-4-5-7-16(15)18-21(19,20)14-10-8-13(17)9-11-14/h4-12,18H,3H2,1-2H3 |
InChI-Schlüssel |
XHLFJIJKSHCBFO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
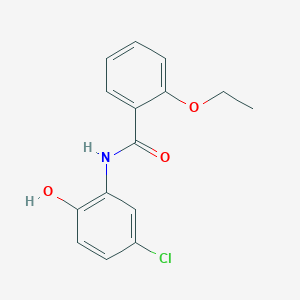



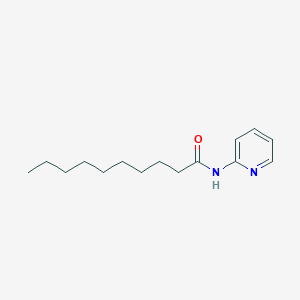
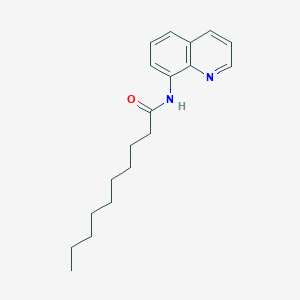
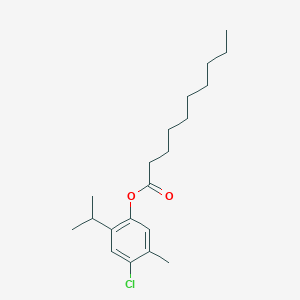
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)

